molecular formula C21H20N4OS2 B2846469 Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-92-4

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2846469
CAS No.: 897467-92-4
M. Wt: 408.54
InChI Key: UOLAAITVVGAOLG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with various reagents. For instance, the synthesis can start with the reaction of 2-aminothiophenol with esters like ethyl cyanoacetate to form benzothiazole derivatives. These derivatives can then undergo further reactions, such as coupling with piperazine derivatives, to form the final compound .

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common reagents for these reactions include acids, bases, and solvents like ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its specific structure and biological activities. Similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

These compounds share the benzothiazole core but differ in their substituents and specific activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-2-14-7-8-16-18(13-14)28-21(23-16)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-17(15)27-19/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLAAITVVGAOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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